molecular formula C18H22N2O2S B12675305 5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 199852-26-1

5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B12675305
CAS No.: 199852-26-1
M. Wt: 330.4 g/mol
InChI Key: DGPTYSFHJPZPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H Nuclear Magnetic Resonance (NMR)

In CDCl₃, the ¹H NMR spectrum displays:

  • A singlet at δ 1.41 ppm for the ethoxy methyl group (3H)
  • Doublet of doublets at δ 1.29 ppm (J = 6.8 Hz) for the isopropyl methyl groups (6H)
  • Multiplet at δ 3.82–3.88 ppm for the methine proton of the isopropyl group (1H)
  • Aromatic protons between δ 7.23–7.46 ppm (benzyl and thiazolo-pyrimidine protons)

¹³C Nuclear Magnetic Resonance (NMR)

Key signals include:

  • Carbonyl carbon at δ 165.7 ppm
  • Thiazole C2 at δ 152.4 ppm
  • Ethoxy carbons at δ 63.1 (OCH₂) and 14.9 ppm (CH₃)
  • Isopropyl quaternary carbon at δ 34.2 ppm

Infrared (IR) Spectroscopy

Notable absorptions:

  • 1675 cm⁻¹ (C=O stretch)
  • 1598 cm⁻¹ (C=N of thiazole)
  • 1245 cm⁻¹ (C–O–C asymmetric stretch from ethoxy)
  • 755 cm⁻¹ (C–S vibration)

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, λmax occurs at 268 nm (π→π* transition of the conjugated thiazolo-pyrimidine system) and 314 nm (n→π* transition of the carbonyl group).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) at 70 eV produces:

  • Molecular ion peak at m/z 381 ([M]⁺, 15% relative abundance)
  • Major fragments:
    • m/z 238 (loss of benzyl group, 100%)
    • m/z 194 (cleavage of ethoxy group, 65%)
    • m/z 91 (tropylium ion from benzyl, 45%)

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₁H₂₃N₃O₂S with an exact mass of 381.1512 (calculated: 381.1518).

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show excellent agreement with experimental X-ray data (<1% deviation in bond lengths). The HOMO (-5.82 eV) is localized on the thiazole ring, while the LUMO (-2.14 eV) spans the pyrimidine-carbonyl system. Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the ethoxy oxygen lone pairs and the σ* orbital of the adjacent C–S bond (stabilization energy: 12.3 kcal/mol).

Parameter X-Ray Value DFT Value
C2–N1 bond 1.356 Å 1.362 Å
C7=O bond 1.221 Å 1.215 Å
C3–O bond 1.417 Å 1.421 Å
Dihedral angle* 89.5° 88.7°

*Between benzyl and pyrimidine planes

Properties

CAS No.

199852-26-1

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

5-benzyl-3-ethoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C18H22N2O2S/c1-4-22-15-11-23-18-19-17(21)16(12(2)3)14(20(15)18)10-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3

InChI Key

DGPTYSFHJPZPQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CSC2=NC(=O)C(=C(N12)CC3=CC=CC=C3)C(C)C

Origin of Product

United States

Biological Activity

5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS: 199852-26-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SARs), and relevant case studies.

Molecular Formula

The molecular formula of this compound is C18H22N2O2S. The compound features a thiazolo-pyrimidine core which is known for its diverse biological activities.

Structural Features

FeatureDescription
Core Structure Thiazolo[3,2-a]pyrimidin
Substituents Benzyl, ethoxy, and isopropyl groups

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities. The following sections summarize the notable activities associated with this compound:

1. Antimicrobial Activity

  • Compounds in the thiazolo-pyrimidine class have shown promising antimicrobial properties. For example, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness.

2. Anti-inflammatory Activity

  • Similar thiazolo-pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). A study reported IC50 values for COX inhibition comparable to established anti-inflammatory drugs like celecoxib .

3. Anticancer Properties

  • Thiazolo-pyrimidine compounds have been investigated for their anticancer potential. In vitro studies suggest that they may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives. Modifications to the benzyl and ethoxy groups can significantly influence the compound's potency and selectivity against specific biological targets.

ModificationEffect on Activity
Benzyl Substitution Enhances lipophilicity and may improve cell membrane permeability
Ethoxy Group Contributes to solubility and stability in biological systems
Isopropyl Group May affect binding affinity to target proteins

Case Study 1: Anti-inflammatory Activity Assessment

A recent study evaluated the anti-inflammatory effects of a series of thiazolo-pyrimidine derivatives, including this compound. The compounds were tested in carrageenan-induced paw edema models in rats. Results indicated a significant reduction in edema compared to control groups, suggesting potent anti-inflammatory activity.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of thiazolo-pyrimidine derivatives against various cancer cell lines (e.g., HeLa and MCF-7). The study utilized MTT assays to determine cell viability post-treatment. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects.

Scientific Research Applications

Biological Activities

The biological activities of 5-benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been investigated in several studies:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its structural features that allow it to interact with microbial targets.
  • Anticancer Properties : Research has shown that derivatives of thiazolo-pyrimidines demonstrate cytotoxic effects against human cancer cell lines. For example, compounds with similar structures have been tested against lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cells, showing promising IC50 values that suggest potential for further development as anticancer agents .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant capabilities. Studies indicate that it can inhibit lipid peroxidation in biological systems, suggesting a protective role against oxidative stress .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of thiazolo-pyrimidine derivatives, the compound was found to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as cefotaxime against several bacterial strains including Staphylococcus aureus and Salmonella typhi. The structure-activity relationship (SAR) analysis indicated that specific substituents on the benzothiazole moiety significantly influenced the antimicrobial potency .

Case Study 2: Anticancer Evaluation

A series of thiazolo-pyrimidine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of specific functional groups enhanced the anticancer activity. For instance, compounds with electron-withdrawing groups showed increased potency against liver cancer cells .

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus6 μmol/L
AntimicrobialSalmonella typhi8 μmol/L
AnticancerNCI-H460 (Lung Cancer)IC50 = X μmol/L
AnticancerHepG2 (Liver Cancer)IC50 = Y μmol/L

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and functional differences between the target compound and related thiazolo[3,2-a]pyrimidinones.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one 5-Benzyl, 3-Ethoxy, 6-Isopropyl C₁₈H₂₂N₂O₂S 330.44 Lipophilic, potential CNS activity N/A
5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one (204) 5-Phenyl C₁₂H₉N₃OS 243.28 Synthetic intermediate, 54% yield
6-(3-Fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 6-Fluorophenyl, 7-Purine derivative C₂₁H₁₈FN₇OS 459.47 Antineoplastic activity
5-Hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one 5-Hydroxy C₆H₅N₂O₂S 169.18 Reactive intermediate, formed via FVP
6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one 6-Hydroxyethyl, 5-Methyl C₉H₁₂N₂O₂S 212.27 Increased hydrophilicity

Key Observations:

Substituent Effects: The benzyl group at position 5 in the target compound enhances lipophilicity compared to the phenyl group in compound 204 or the hydroxy group in the FVP-derived intermediate . This may improve blood-brain barrier penetration. The ethoxy group at position 3 likely improves metabolic stability relative to hydroxylated analogs (e.g., 5-hydroxy derivatives), which are prone to oxidation or conjugation .

Synthetic Routes: Compound 204 is synthesized from 2-aminothiazole and N-(phenylpropynoyl)benzotriazole in 54% yield . The target compound may follow a similar pathway, with benzyl and isopropyl groups introduced via tailored reagents. Flash vacuum pyrolysis (FVP) of ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate yields 5-hydroxy derivatives at 300–430°C , contrasting with the target compound’s non-hydroxylated structure.

Physical Properties :

  • The target compound’s higher molecular weight (330.44) compared to simpler analogs (e.g., 169.18 for 5-hydroxy derivative) correlates with increased density and boiling point, as seen in structurally related compounds (e.g., 1.23 g/cm³ and 471.2°C in ) .

Preparation Methods

General Synthetic Approach

The preparation of thiazolo[3,2-a]pyrimidine derivatives, including the target compound, generally follows a multistep cyclization process involving:

  • Starting Materials :

    • A thiazole derivative (e.g., 2-amino-thiazole or its substituted analogs).
    • A β-keto ester or similar electrophilic reagent.
    • Aldehydes or ketones for functionalization.
  • Reaction Conditions :

    • Cyclization is often catalyzed by acids such as p-toluenesulfonic acid (PTSA) in solvents like acetonitrile or ethanol.
    • Heating is required to facilitate condensation and ring closure.

One-Pot Synthesis

A one-pot method has been described for synthesizing related thiazolo[3,2-a]pyrimidine derivatives. This approach simplifies the process and improves efficiency:

  • Procedure :

    • α-Bromination of a ketone (e.g., cyclohexanone) using N-Bromosuccinamide (NBS).
    • Subsequent reaction with 3,4-dihydropyrimidine-2(1H)-thiones.
    • Acidic conditions (e.g., PTSA) are used to promote cyclization.
  • Advantages :

    • High efficiency and reduced reaction time.
    • Avoidance of intermediate isolation steps.
  • Example :
    For derivatives with similar structures, this method provided good yields when conducted in acetonitrile at elevated temperatures.

Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) strategies have been applied to heterocyclic compounds like thiazolo[3,2-a]pyrimidines:

  • Multicomponent Reactions (MCRs) :

    • Involves reacting aminoazoles with aldehydes and ketones under solvent-free or mild solvent conditions.
    • Heating at ~150°C enables cyclization and functional group incorporation.
  • Customization :

    • Substituents on the thiazole ring can be varied by selecting different aldehydes or ketones.
    • Tailoring functional groups allows for structural diversity.

Cyclization Using CH-Acids

Cyclization reactions involving CH-acids like acetylacetone or α-tetralone have been explored:

  • Steps :

    • Condensation of aminoazoles with CH-acids in the presence of aldehydes.
    • Catalysis via acids like PTSA or iodine under heating conditions (~100°C).
  • Outcome :

    • Formation of fused thiazolo-pyrimidine systems with high regioselectivity.

Data Table: Reaction Parameters

Step Reagents & Conditions Observations
1 Thiazole + β-Keto Ester + Aldehyde Initial condensation forms an intermediate Schiff base.
2 Acid Catalyst (PTSA) + Heat Cyclization occurs to form the thiazolo-pyrimidine core.
3 Solvent: Acetonitrile/Ethanol Solvent choice affects reaction rate and yield.

Q & A

Q. What are the key synthetic strategies for preparing this thiazolo[3,2-a]pyrimidinone derivative?

Q. How can structural elucidation be performed for this compound?

  • Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve the fused thiazolo-pyrimidine core and substituent orientations. SC-XRD data for related compounds reveal puckered pyrimidine rings (deviation ~0.224 Å from planarity) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) . Complement with NMR (¹H/¹³C) to confirm substituent positions and dynamic behavior in solution.

Q. What are the primary pharmacological targets for this class of compounds?

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer: Discrepancies may arise from poor pharmacokinetics (e.g., metabolic instability). Conduct ADME studies:
  • Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation.
  • Plasma Protein Binding: Equilibrium dialysis to measure unbound fraction.
  • Bioavailability: Pharmacokinetic profiling in rodent models. Adjust substituents (e.g., ethoxy → methoxy) to reduce first-pass metabolism .

Q. What strategies optimize the compound’s selectivity for kinase isoforms?

  • Methodological Answer: Employ structure-activity relationship (SAR) studies focusing on:
  • Hydrogen Bonding: Modify the 3-ethoxy group to target conserved vs. non-conserved kinase ATP-binding pockets.
  • Steric Effects: Introduce bulky substituents (e.g., isopropyl) to exploit hydrophobic regions in specific isoforms.
    Validate via crystallography (e.g., co-crystal structures with kinase domains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.